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Compound of Interest

Compound Name:
6-chloropyridine-2,3-dicarboxylic

Acid

Cat. No.: B174753 Get Quote

6-Chloropyridine-2,3-dicarboxylic acid belongs to the class of pyridine carboxylic acids, a

scaffold that is exceptionally prevalent in pharmaceuticals.[1] The strategic placement of two

adjacent carboxylic acid groups and a chloro substituent on the pyridine ring creates a versatile

molecule with multiple reactive handles and specific electronic properties.

The carboxylic acid groups can act as hydrogen bond donors and acceptors or serve as points

for derivatization into esters, amides, or other functional groups. The chloro-substituent

provides a site for nucleophilic aromatic substitution or cross-coupling reactions, enabling the

construction of more complex molecular architectures. This unique combination makes it a

valuable starting material for synthesizing novel therapeutic agents, particularly in oncology

and neurology.[1][2]

Key Identification Details:

CAS Number: 127437-44-9[3][4]

Molecular Formula: C₇H₄ClNO₄[2][5][6]

Synonyms: 6-Chloro-2,3-pyridinedicarboxylic acid, 2,3-Pyridinedicarboxylic acid, 6-chloro-[6]

Section 2: Physicochemical and Spectroscopic
Properties
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The reliable use of any chemical intermediate begins with a thorough understanding of its

physical and analytical properties. The data presented below are compiled from supplier

technical sheets and computational models. Experimental verification is recommended for any

cGMP applications.

Physicochemical Data Summary
Property Value Source

Molecular Weight 201.56 g/mol [5][6]

Appearance
White to off-white solid

(Predicted)
N/A

Density 1.684 g/cm³ [6]

Boiling Point 445.1 °C at 760 mmHg [6]

Flash Point 223 °C [6]

Topological Polar Surface Area

(TPSA)
87.49 Å² [5]

LogP (Computed) 1.131 [5]

Storage Temperature Room Temperature [2][5]

Spectroscopic Profile (Predicted)
While experimentally derived spectra are not widely published, the following characteristics can

be predicted based on the structure and data from analogous compounds.[7]
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Technique Expected Characteristics

¹H NMR

Two aromatic protons on the pyridine ring,

appearing as doublets in the δ 7.5-8.5 ppm

region. A broad singlet for the two carboxylic

acid protons, typically δ > 10 ppm, which is

exchangeable with D₂O.

¹³C NMR

Seven distinct carbon signals. Two signals for

the carboxylic acid carbons (δ ~165-175 ppm).

Five signals for the pyridine ring carbons, with

the carbon bearing the chlorine atom shifted

downfield.

FT-IR (KBr)

Broad O-H stretch from carboxylic acids (~2500-

3300 cm⁻¹). Sharp C=O stretch (~1700-1730

cm⁻¹). C=C and C=N stretching bands for the

aromatic ring (~1400-1600 cm⁻¹). C-Cl stretch

(~700-800 cm⁻¹).

Mass Spec (ESI-) [M-H]⁻ ion at m/z ≈ 200.

Section 3: Synthesis and Characterization Workflow
A robust and scalable synthesis is paramount for the utility of any chemical building block.

While a specific peer-reviewed synthesis for 6-chloropyridine-2,3-dicarboxylic acid is not

readily available in the literature, a highly plausible and effective route can be designed by

adapting the well-established oxidation of quinoline derivatives.[8]

The proposed pathway involves the oxidative cleavage of the benzene portion of a substituted

quinoline.
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Caption: Proposed synthesis workflow for 6-chloropyridine-2,3-dicarboxylic acid.

Proposed Experimental Protocol
This protocol is adapted from a patented process for the parent compound, pyridine-2,3-

dicarboxylic acid.[8] Causality: The choice of a strong oxidizing agent is critical to break the

aromaticity of the fused benzene ring while leaving the more electron-deficient pyridine ring

intact.

Reaction Setup: To a solution of 6-chloroquinoline (1 equivalent) in an aqueous acidic

medium (e.g., sulfuric acid), add a catalytic amount of a cupric salt such as CuSO₄ (approx.

0.1 eq). The vessel should be equipped with mechanical stirring, a thermometer, and a port
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for the addition of the oxidant. Rationale: The cupric ions can enhance the reaction rate and

yield in quinoline oxidations.[8]

Oxidation: While maintaining the temperature between 80-100°C, slowly add a strong

oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorate portion-wise

over several hours. Rationale: A slow, controlled addition is crucial to manage the

exothermicity of the reaction and prevent runaway side reactions.

Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), cool the

mixture and quench any remaining oxidant with a reducing agent like sodium bisulfite. Filter

the mixture to remove manganese dioxide (if KMnO₄ was used).

Precipitation: Carefully acidify the clear filtrate with concentrated HCl or H₂SO₄ to a pH of

approximately 1-2. Rationale: The dicarboxylic acid product is soluble as its carboxylate salt

at neutral or basic pH but will precipitate out in its neutral form upon strong acidification.

Purification: Collect the resulting precipitate by vacuum filtration, wash with cold deionized

water, and dry under a vacuum. For higher purity, the crude product can be recrystallized

from a suitable solvent system such as water or an ethanol/water mixture.

Analytical Characterization
The identity and purity of the final product must be rigorously confirmed.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the method of

choice. A reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1%

trifluoroacetic acid (TFA) provides excellent resolution. Purity should exceed 96% for use in

drug discovery workflows.[5]

Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to

confirm the structure, matching the predicted spectroscopic profile.

Melting Point: A sharp melting point is a good indicator of high purity.

Section 4: Applications in Medicinal Chemistry
6-Chloropyridine-2,3-dicarboxylic acid serves as a "privileged scaffold" in drug design. Its

rigid structure pre-organizes appended functional groups in a defined spatial orientation, which
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can be advantageous for binding to protein targets like enzymes or receptors.

The primary application is as an intermediate for creating more elaborate molecules. The dual

carboxylic acids can be used to form cyclic imides or to attach two different pharmacophoric

groups.

Derivatization Pathways

6-Chloropyridine-2,3-
dicarboxylic Acid Scaffold

Amidation/Esterification
at C2-COOH

Amidation/Esterification
at C3-COOH

Cross-Coupling/SNAr
at C6-Cl

Biologically Active
Target Molecule

Click to download full resolution via product page

Caption: Role as a versatile scaffold for building complex drug candidates.

This scaffold is particularly relevant for the synthesis of kinase inhibitors, where the pyridine

nitrogen can form a critical hydrogen bond with the hinge region of the kinase ATP-binding site.

[1] The adjacent carboxylic acids or their derivatives can be tailored to occupy nearby pockets,

enhancing both potency and selectivity.

Section 5: Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly

available, its hazards can be inferred from structurally related chemicals like 6-chloronicotinic

acid.[9][10]

Hazard Classification (Predicted):
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Skin Irritant (Category 2)[9]

Eye Irritant (Category 2)[9]

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (Category 3)[9]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[11]

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

Skin Protection: Wear nitrile or neoprene gloves and a standard laboratory coat.[9]

Respiratory Protection: For handling large quantities or generating dust, a NIOSH-approved

N95 dust mask or respirator is recommended.[9]

Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

allow it to enter the environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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